![molecular formula C9H7NO4 B1603013 3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid CAS No. 483282-25-3](/img/structure/B1603013.png)
3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid
Overview
Description
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C9H7NO4. It is part of the benzoxazine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an oxazine ring fused with a benzene ring, and it has a carboxylic acid functional group at the 5-position.
Mechanism of Action
Target of Action
The primary targets of 3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
It is often used in organic synthesis reactions as an important intermediate .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, and further studies are needed to understand how this compound behaves in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability .
Biochemical Analysis
Biochemical Properties
Related compounds have been shown to interact with bromodomain and extra-terminal proteins (BETs), particularly BRD4 . These proteins play important roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Cellular Effects
Related compounds have been shown to inhibit the function of BRD4, leading to a significant downregulation of c-Myc, a protein involved in cell proliferation .
Molecular Mechanism
Related compounds have been shown to inhibit BRD4, a protein that recognizes acetylated lysine residues on histones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid typically involves a multi-step process. One common method includes the formation of a Schiff base, followed by an alkylation reaction using benzoyl bromide or substituted benzoyl bromide. The reaction proceeds under basic conditions, leading to the formation of the oxazine ring through an intramolecular cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazine ring.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides of the carboxylic acid group.
Scientific Research Applications
Biological Applications
Antioxidant Activity:
Recent studies have demonstrated that derivatives of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit potent antioxidant properties. For instance, C-3 tethered derivatives were synthesized and showed superior antioxidant activity compared to standard references like BHT (Butylated Hydroxy Toluene) in various assays . This antioxidant potential suggests applications in preventing oxidative stress-related diseases.
Anticancer Properties:
Research indicates that compounds within this class can inhibit the proliferation of cancer cell lines. A study evaluating the cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines revealed promising results for certain derivatives, which exhibited significant antiproliferative activity while maintaining low toxicity in non-cancerous cell lines .
Pharmaceutical Applications:
The compound has been explored for its potential in treating various medical disorders. It has shown efficacy in promoting RORγt activity and increasing IL-17 levels, which are crucial in immune responses. This positions it as a candidate for treating autoimmune diseases and certain cancers .
Case Studies
Comparison with Similar Compounds
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6-position.
3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl] compounds: Variants with hydroxyl groups and different substitutions on the oxazine ring
Uniqueness: 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Biological Activity
The compound 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylic acid (CAS No. 134997-87-8) is a member of the benzo[b][1,4]oxazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C₉H₇N₁O₄ |
Molecular Weight | 193.16 g/mol |
CAS Number | 134997-87-8 |
SMILES | OC(=O)c1ccc2OCC(=O)Nc2c1 |
Antimicrobial Activity
Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit significant antimicrobial properties. A study highlighted that various derivatives demonstrated efficacy against a range of bacterial strains, with minimum inhibitory concentrations (MIC) as low as 6.6 nM for certain analogs . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro. In a notable study, the compound was shown to induce apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for cell proliferation inhibition were reported to be in the range of 10–20 µM, indicating moderate potency . Additionally, structural modifications have been explored to enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 . These findings suggest that the compound may inhibit pathways involved in the inflammatory response.
Neuroprotective Activity
Recent studies have focused on the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity associated with Alzheimer’s disease. In vitro experiments demonstrated that it could prevent Aβ-induced neurotoxicity in rat hippocampal neurons by blocking apoptotic pathways and promoting cell survival . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various oxazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with electron-withdrawing groups showed enhanced activity .
- Cancer Cell Line Research : In a laboratory setting, researchers treated breast cancer cell lines with varying concentrations of the compound over 48 hours. Results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
- Neuroprotection in Animal Models : In vivo studies using transgenic mouse models demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque deposition compared to control groups .
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-14-6-3-1-2-5(9(12)13)8(6)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBVWXXCVFAUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630987 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483282-25-3 | |
Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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